
TAK-220
Vue d'ensemble
Description
TAK-220 est un antagoniste sélectif et biodisponible par voie orale du récepteur 5 de la chimiokine (motif C-C) (CCR5). Il est connu pour son activité inhibitrice puissante contre le virus de l'immunodéficience humaine de type 1 (VIH-1) en bloquant la liaison du virus au récepteur CCR5, ce qui est crucial pour l'entrée du virus dans les cellules hôtes .
Applications De Recherche Scientifique
TAK-220 has several scientific research applications, including:
Chemistry: Used as a reference compound in studies involving CCR5 antagonists.
Biology: Employed in research to understand the role of CCR5 in cellular processes.
Medicine: Investigated for its potential use in treating HIV-1 infections by preventing the virus from entering host cells.
Industry: Utilized in the development of new antiviral drugs and therapies.
Mécanisme D'action
Target of Action
TAK-220, also known as “1-acetyl-N-[3-[4-[(4-carbamoylphenyl)methyl]piperidin-1-yl]propyl]-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide”, is a selective and orally bioavailable CCR5 antagonist . The primary target of this compound is the chemokine (C-C motif) receptor 5 (CCR5), a protein on the surface of white blood cells involved in the immune system .
Mode of Action
This compound inhibits the binding of RANTES and MIP-1α to CCR5, with IC50 values of 3.5 nM and 1.4 nM respectively . It shows no effect on the binding to ccr1, ccr2b, ccr3, ccr4, or ccr7 . By blocking the interaction between these chemokines and CCR5, this compound prevents the activation of the receptor, thereby inhibiting downstream signaling pathways.
Result of Action
This compound selectively inhibits HIV-1, with EC50 values ranging from 0.55 nM to 1.7 nM for different strains of HIV-1 . This inhibition is achieved by preventing the virus from entering host cells, as CCR5 is a co-receptor that HIV-1 uses to gain entry .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs could potentially affect the efficacy of this compound. Synergy was observed with all drugs at the 90 and 95% inhibitory concentrations in an in vitro study
Analyse Biochimique
Biochemical Properties
TAK-220 interacts with the CCR5 receptor, a chemokine receptor that plays a crucial role in the HIV infection process . It inhibits the binding of chemokine ligands such as RANTES and MIP-1α to CCR5 . The IC50 values for these interactions are 3.5 nM and 1.4 nM, respectively .
Cellular Effects
This compound has shown potent anti-HIV-1 activity in vitro . It selectively inhibits HIV-1 by preventing the virus from entering host cells via the CCR5 receptor . This inhibition disrupts the viral life cycle, preventing the replication of the virus .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the binding of HIV-1 gp120 to the CCR5 coreceptor . By blocking this interaction, this compound prevents the virus from entering the host cell .
Méthodes De Préparation
La synthèse de TAK-220 implique plusieurs étapes, notamment la formation de dérivés de pipéridine et de pipérazine. La voie de synthèse commence généralement par la préparation de composés intermédiaires, suivie de réactions de couplage pour former le produit final. Les conditions réactionnelles impliquent souvent l'utilisation de solvants organiques et de catalyseurs pour faciliter les réactions. Les méthodes de production industrielle peuvent inclure l'optimisation des conditions réactionnelles pour augmenter le rendement et la pureté, ainsi que l'utilisation de réacteurs à grande échelle pour une production efficace .
Analyse Des Réactions Chimiques
TAK-220 subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Des réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels dans this compound.
Substitution : this compound peut subir des réactions de substitution où des atomes ou des groupes spécifiques de la molécule sont remplacés par d'autres atomes ou groupes. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers catalyseurs.
Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé de référence dans les études impliquant des antagonistes du CCR5.
Biologie : Employé dans la recherche pour comprendre le rôle du CCR5 dans les processus cellulaires.
Médecine : Étudié pour son utilisation potentielle dans le traitement des infections à VIH-1 en empêchant le virus d'entrer dans les cellules hôtes.
Industrie : Utilisé dans le développement de nouveaux médicaments et thérapies antiviraux.
Mécanisme d'action
This compound exerce ses effets en se liant au récepteur CCR5 à la surface des cellules hôtes. Cette liaison empêche le virus de l'immunodéficience humaine de type 1 de se fixer au récepteur, inhibant ainsi l'entrée du virus dans les cellules. Les cibles moléculaires impliquées comprennent le récepteur CCR5 et la protéine d'enveloppe virale gp120. La voie implique le blocage de l'interaction entre gp120 et CCR5, qui est essentielle pour l'entrée virale .
Comparaison Avec Des Composés Similaires
TAK-220 est comparé à d'autres antagonistes du CCR5 tels que le maraviroc et le TAK-779. Alors que le maraviroc est le premier médicament ciblant le CCR5 approuvé pour le traitement des infections à VIH-1, this compound se distingue par sa flexibilité conformationnelle plus élevée due à un plus grand nombre de liaisons rotatives. Cette flexibilité permet à this compound de former une liaison saline forte avec Glu283 dans le récepteur CCR5, améliorant ainsi son affinité de liaison et son activité inhibitrice. Des composés similaires comprennent le maraviroc, le TAK-779 et le TAK-652 .
Propriétés
IUPAC Name |
1-acetyl-N-[3-[4-[(4-carbamoylphenyl)methyl]piperidin-1-yl]propyl]-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H41ClN4O3/c1-22-4-9-28(21-29(22)32)36(31(39)27-12-18-35(19-13-27)23(2)37)15-3-14-34-16-10-25(11-17-34)20-24-5-7-26(8-6-24)30(33)38/h4-9,21,25,27H,3,10-20H2,1-2H3,(H2,33,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSJTMUEFHUKMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CCCN2CCC(CC2)CC3=CC=C(C=C3)C(=O)N)C(=O)C4CCN(CC4)C(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H41ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00187027 | |
| Record name | TAK-220 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00187027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
553.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333994-00-6 | |
| Record name | TAK-220 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0333994006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TAK-220 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00187027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TAK-220 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/928QIN0R16 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



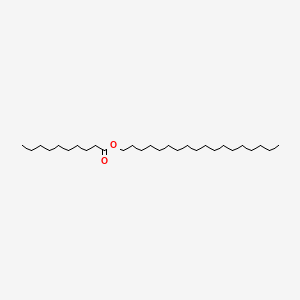

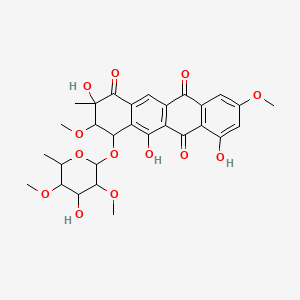
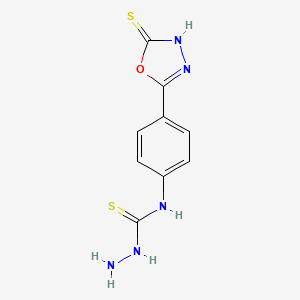
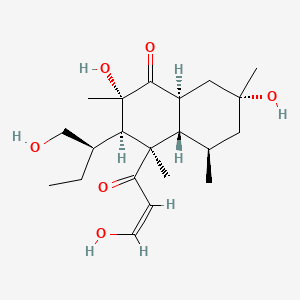


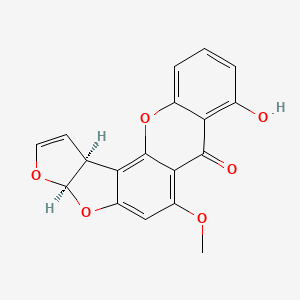
![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R,3R,4S,5R)-3,5-dihydroxy-2,4-dimethyloctadecanoyl]amino]-3,3-dimethylpent-4-enoyl]amino]-3-hydroxybutanoyl]amino]-3-oxopropanoic acid](/img/structure/B1681141.png)



![5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B1681150.png)
